molecular formula C13H10ClN5 B3035681 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine CAS No. 338405-48-4

4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine

Cat. No.: B3035681
CAS No.: 338405-48-4
M. Wt: 271.7 g/mol
InChI Key: PVSZVOOWUGJINF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenyl group, a triazolylmethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Attachment of the Triazolylmethyl Group: This can be done through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl group.

    Reduction: Reduction reactions could target the pyrimidine ring or the triazole ring.

    Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For instance, similar compounds have been studied for their ability to inhibit specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by targeting specific enzymes or disrupting cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)benzene
  • 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)thiazole
  • 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)imidazole

Uniqueness

Compared to these similar compounds, 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine may offer unique properties due to the presence of the pyrimidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound might also confer distinct advantages in terms of stability, solubility, and target specificity.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5/c14-11-3-1-10(2-4-11)12-5-6-16-13(18-12)7-19-9-15-8-17-19/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSZVOOWUGJINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)CN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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